7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features both an imidazole and a pyrazole ring fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles with iodine to form the desired imidazo[1,2-b]pyrazole structure . This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the imidazo[1,2-b]pyrazole.
Reduction: Amino derivatives of the imidazo[1,2-b]pyrazole.
Substitution: Various substituted imidazo[1,2-b]pyrazoles depending on the nucleophile used.
Scientific Research Applications
7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1H-imidazo[1,2-b]pyrazole: Lacks the azidomethyl group but shares the core structure.
7-(bromomethyl)-1H-imidazo[1,2-b]pyrazole: Similar structure with a bromomethyl group instead of an azidomethyl group.
7-(hydroxymethyl)-1H-imidazo[1,2-b]pyrazole: Contains a hydroxymethyl group instead of an azidomethyl group.
Uniqueness
7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various derivatives with potential biological activities.
Properties
IUPAC Name |
7-(azidomethyl)-5H-imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-11-9-3-5-4-10-12-2-1-8-6(5)12/h1-2,4,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSWSLOCAZOJGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CN2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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